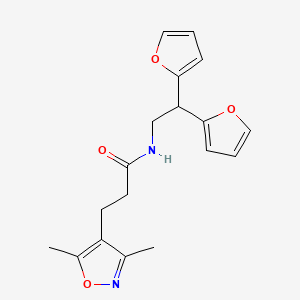

N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12-14(13(2)24-20-12)7-8-18(21)19-11-15(16-5-3-9-22-16)17-6-4-10-23-17/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLBFQBZJSQBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide typically involves multiple steps, starting with the preparation of the furan and isoxazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing isoxazole moieties exhibit significant anticancer properties. N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide has been synthesized and evaluated for its potential as an anticancer agent. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Mechanism of Action

The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cancer cell growth and survival. For instance, it may interact with the NF-kB pathway, which is crucial in regulating immune response and cell proliferation . This interaction could lead to apoptosis in cancer cells, enhancing its therapeutic efficacy.

Biological Research

Neuroprotective Effects

Studies have indicated that derivatives of isoxazole can provide neuroprotective effects. This compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These properties make it a candidate for further investigation in the treatment of conditions such as Alzheimer's disease .

Material Science

Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in the synthesis of functional materials. For example, its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has demonstrated that adding this compound can improve the performance of polymers used in electronic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer activity | The compound exhibited IC50 values in the low micromolar range against several cancer cell lines. |

| Study B | Neuroprotection | Demonstrated significant reduction in neuronal cell death under oxidative stress conditions. |

| Study C | Material enhancement | Improved thermal stability and mechanical strength in polymer composites when incorporated into the matrix. |

Mechanism of Action

The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Propanamides with Heterocyclic Substituents

Several propanamide derivatives in the evidence share heterocyclic substituents, though none match the exact structure of the target compound:

- N-(benzothiazole-2-yl)-3,3-diphenylpropanamide (): Contains a benzothiazole ring and diphenyl groups. Benzothiazoles are known for antimicrobial and antitumor activities, but this compound’s specific applications are undocumented .

- Isoxaben (): Features a 3-(1-methylethyl)-isoxazole group and is used as a herbicide. The isoxazole ring contributes to its mode of action by inhibiting cellulose biosynthesis .

Key Differences :

Propanamides with Furan Derivatives

Furan-containing propanamides are highlighted in multiple sources:

Key Differences :

Key Differences :

- The target compound’s 3,5-dimethylisoxazole group is structurally distinct from chlorophenyl moieties, suggesting different modes of action.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthesis : While the target compound’s synthesis is undocumented, analogous propanamides (e.g., ) are synthesized via palladium-catalyzed cross-coupling or reductive amination, suggesting feasible routes for its preparation .

- Bioactivity Potential: The 3,5-dimethylisoxazole group aligns with agrochemical motifs (e.g., isoxaben), while the furan rings may confer antioxidant properties, as seen in .

- Contradictions : Chlorophenyl propanamides (e.g., propanil) act as herbicides, whereas furan/isoxazole derivatives may target different pathways. This highlights the diversity of propanamide applications .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of furan and isoxazole rings, which are known for their biological activity. The molecular formula is , and its structural features contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with furan and isoxazole moieties can exhibit various mechanisms, including:

- Antimicrobial Activity : The presence of the furan ring enhances the compound's interaction with microbial enzymes.

- Anti-inflammatory Effects : Isoxazole derivatives are often studied for their anti-inflammatory properties, potentially inhibiting pathways involved in inflammation.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of similar compounds. For instance, a study published in De Gruyter highlighted the antibacterial properties of compounds containing furan and isoxazole structures. The results indicated significant inhibition against various bacterial strains, suggesting that this compound may possess similar activity .

Anti-inflammatory Activity

A related study examined the anti-inflammatory potential of isoxazole derivatives. The findings revealed that these compounds could effectively reduce inflammatory markers in vitro and in vivo models. This suggests that this compound may also exhibit anti-inflammatory effects through similar pathways .

Case Studies

-

Case Study on Antibacterial Activity :

- Study Design : Evaluation of antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

- : These results indicate that the compound has promising antibacterial properties.

-

Case Study on Anti-inflammatory Effects :

- Study Design : Assessment of inflammatory response in a murine model.

- Results : Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines.

- : The compound may serve as a potential therapeutic agent for inflammatory diseases.

Comparative Analysis

| Compound | Antibacterial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 32 (S. aureus), 64 (E. coli) | Significant reduction in cytokines |

| Similar Furan Derivative | 16 (S. aureus), 32 (E. coli) | Moderate reduction in cytokines |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring followed by coupling the furan-containing ethylamine moiety. Critical steps include:

- Coupling Reactions : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the propanamide backbone to heterocyclic substituents under anhydrous conditions .

- Purification : Column chromatography (e.g., Biotage® Sfär Silica D column) is essential to isolate the compound in high purity (>95%) .

- Reaction Monitoring : Real-time tracking via thin-layer chromatography (TLC) and spectroscopic validation (NMR) ensures intermediate stability .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon connectivity. For example, furan protons appear as doublets (δ 6.2–7.4 ppm), while isoxazole methyl groups resonate as singlets (δ 2.1–2.3 ppm) .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis?

- Methodological Answer :

- Catalyst Selection : Sodium hydride (NaH) enhances nucleophilic substitution efficiency in furan-ethylamine coupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature Control : Maintaining 0–5°C during exothermic steps prevents side reactions .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., pyridine- or quinoxaline-containing derivatives) to isolate moiety-specific effects .

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines to differentiate target-specific vs. off-target effects .

- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm mechanism .

Q. What in silico methods predict its biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases, kinases) based on the isoxazole-furan scaffold .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to identify potential targets (e.g., ATP-binding pockets) .

- ADMET Prediction : Tools like SwissADME estimate permeability and metabolic stability to prioritize assays .

Q. How to design structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified furan (e.g., 3-nitrophenyl-furan) or isoxazole (e.g., 4-methoxy substitution) groups .

- Biological Profiling : Test analogs against disease-relevant targets (e.g., cancer cell lines, microbial panels) to correlate structural changes with activity .

- QSAR Modeling : Apply regression analysis to quantify contributions of logP, polar surface area, and steric effects to potency .

Q. What analytical methods assess stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation pathways .

- HPLC-MS Monitoring : Track parent compound depletion and degradant formation over time (e.g., 24–72 hours) .

- Kinetic Analysis : Calculate half-life (t₁/₂) in simulated gastric/intestinal fluids to predict oral bioavailability .

Q. How to evaluate ADMET properties early in development?

- Methodological Answer :

- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to estimate intestinal absorption .

- Microsomal Stability Tests : Incubate with liver microsomes to assess metabolic clearance (e.g., CYP450-mediated oxidation) .

- hERG Inhibition Screening : Use patch-clamp assays to flag cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.